![molecular formula C19H22N6O2S B2475418 2-((3-(4-méthylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tétrahydrofuran-2-yl)méthyl)acétamide CAS No. 941991-26-0](/img/structure/B2475418.png)

2-((3-(4-méthylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tétrahydrofuran-2-yl)méthyl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

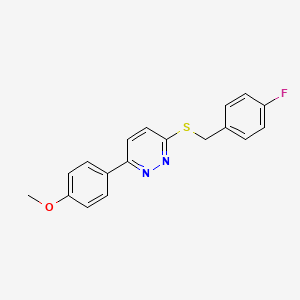

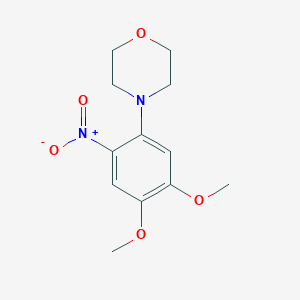

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « 2-((3-(4-méthylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tétrahydrofuran-2-yl)méthyl)acétamide », également connu sous le nom de « 2-({3-[(4-méthylphényl)méthyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(oxolan-2-yl)méthyl]acétamide ».

Activité anticancéreuse

Ce composé a montré un potentiel en tant qu’agent anticancéreux. L’échafaudage triazolo[4,5-d]pyrimidine est connu pour sa capacité à inhiber diverses kinases impliquées dans la prolifération des cellules cancéreuses. Des études ont démontré que des dérivés de cet échafaudage peuvent inhiber efficacement la croissance des cellules cancéreuses telles que A549 (cancer du poumon), MCF-7 (cancer du sein) et HeLa (cancer du col de l’utérus) en ciblant des kinases spécifiques .

Propriétés antimicrobiennes

Le composé présente des propriétés antimicrobiennes significatives. La présence du cycle triazole améliore sa capacité à interagir avec les enzymes microbiennes, perturbant leur fonction. Cela en fait un candidat prometteur pour le développement de nouveaux antibiotiques, en particulier contre les souches résistantes de bactéries .

Effets anti-inflammatoires

La recherche indique que ce composé peut agir comme un agent anti-inflammatoire. Le noyau triazolo[4,5-d]pyrimidine a été trouvé pour inhiber la production de cytokines pro-inflammatoires, réduisant ainsi l’inflammation. Cette propriété est précieuse pour le traitement des maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde .

Agents neuroprotecteurs

Le composé a des applications potentielles dans la neuroprotection. Il peut inhiber les enzymes qui dégradent les neurotransmetteurs, améliorant ainsi leur disponibilité dans le cerveau. Cela en fait un candidat pour le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson .

Activité antivirale

L’échafaudage triazolo[4,5-d]pyrimidine est également exploré pour ses propriétés antivirales. Il peut inhiber la réplication virale en ciblant les enzymes virales, ce qui en fait un agent thérapeutique potentiel contre des virus tels que le VIH et l’hépatite .

Sondes fluorescentes

Le composé peut être utilisé comme une sonde fluorescente dans les essais biochimiques. Le cycle triazole peut être modifié pour améliorer sa fluorescence, ce qui le rend utile pour l’imagerie et le suivi des processus biologiques en temps réel .

Chimie des polymères

En chimie des polymères, ce composé peut être utilisé comme un bloc de construction pour créer de nouveaux polymères aux propriétés uniques. Les cycles triazole et pyrimidine fournissent des sites pour une fonctionnalisation supplémentaire, permettant la synthèse de polymères avec des caractéristiques spécifiques pour des applications industrielles .

Mécanisme D'action

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Biochemical Pathways

The inhibition of LSD1 by this compound leads to changes in the methylation state of lysine residues, which can affect various biochemical pathways. These changes can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s structure-activity relationship studies (sars) were conducted by exploring three regions of this scaffold, leading to the discovery of a potent lsd1 inhibitor .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .

Propriétés

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWVNCAVNYTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2475339.png)

![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)